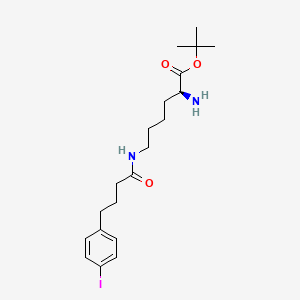

Lys(CO-C3-p-I-Ph)-O-tBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H31IN2O3 |

|---|---|

Molecular Weight |

474.4 g/mol |

IUPAC Name |

tert-butyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |

InChI |

InChI=1S/C20H31IN2O3/c1-20(2,3)26-19(25)17(22)8-4-5-14-23-18(24)9-6-7-15-10-12-16(21)13-11-15/h10-13,17H,4-9,14,22H2,1-3H3,(H,23,24)/t17-/m0/s1 |

InChI Key |

BTKQPZFZKRZXTN-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Lys(CO-C3-p-I-Ph)-O-tBu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lys(CO-C3-p-I-Ph)-O-tBu is a critical component in the advancement of targeted radionuclide therapies, functioning as a pharmacokinetic (PK) modifier. It is not a standalone therapeutic agent but is incorporated into the structure of Prostate-Specific Membrane Antigen (PSMA)-targeting radioligands to enhance their clinical efficacy. The primary mechanism of action of this compound is to reversibly bind to serum albumin, thereby extending the plasma half-life of the attached radiopharmaceutical. This extended circulation time leads to increased accumulation of the therapeutic agent in tumor tissues that express PSMA, while also favorably altering the biodistribution to reduce uptake in non-target organs such as the salivary glands. This guide provides a detailed examination of its mechanism, the supporting preclinical data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Albumin Binding and Pharmacokinetic Modification

The chemical entity this compound, which contains a 4-(p-iodophenyl)butyric acid (IPBA) moiety, is a well-characterized albumin binder.[1] When conjugated to a PSMA-targeting small molecule, it imparts the ability to non-covalently bind to albumin, the most abundant protein in blood plasma. This interaction effectively increases the molecular size of the radioligand, preventing its rapid renal clearance and prolonging its circulation time.[2][3]

The key consequences of this mechanism are:

-

Increased Plasma Residence Time: By binding to albumin, the radioligand's half-life in the bloodstream is significantly extended.[2][4]

-

Enhanced Tumor Accumulation: The prolonged circulation allows for a greater number of radioligand molecules to reach and bind to PSMA-expressing tumor cells, leading to a higher and more sustained tumor uptake.[2][4]

-

Improved Therapeutic Index: The modified pharmacokinetics can lead to a more favorable biodistribution, with preclinical studies showing reduced uptake in organs like the salivary glands, a common site of dose-limiting toxicity for PSMA-targeted therapies.[4][5]

This overall mechanism is a critical strategy to improve the therapeutic window of PSMA-targeted radioligand therapies, aiming to maximize the radiation dose delivered to tumors while minimizing it to healthy tissues.[2]

Signaling Pathways in PSMA-Targeted Therapy

While this compound is a pharmacokinetic modifier and does not have a direct signaling role, the PSMA-targeting radioligands it is attached to initiate downstream effects upon binding to and being internalized by prostate cancer cells. PSMA expression has been linked to the activation of key oncogenic signaling pathways.

PSMA's enzymatic activity can modulate the PI3K-AKT-mTOR pathway, a central driver of tumor growth and survival in prostate cancer.[6][7] Specifically, PSMA can redirect signaling from the MAPK pathway to the PI3K-AKT pathway.[7][8] The ultimate therapeutic effect of the radioligands modified with this compound is the delivery of a radioactive payload (e.g., Actinium-225 or Lutetium-177) to the tumor cells.[2][9] This localized radiation induces DNA damage, leading to cell cycle arrest and apoptosis of the cancer cells.[3][9]

Quantitative Data Presentation

The following tables summarize the preclinical data for radioligands incorporating albumin-binding moieties similar to this compound.

Table 1: In Vitro Properties of Albumin-Binding PSMA Radioligands

| Compound | PSMA Affinity (IC50, nM) | Albumin Affinity | Reference |

| RPS-072 | ≤ 10 | High | [2][10] |

| 225Ac-PSMA-Trillium (BAY 3563254) | Kd: 4.88 x 10⁻¹¹ M | High | [4][11] |

Table 2: In Vivo Biodistribution Data of 225Ac-PSMA-Trillium in LNCaP Tumor-Bearing Mice

| Time Point | Blood (%ID/g) | Tumor (%ID/g) | Reference |

| 24 hours | ~5% | - | [4][11] |

| 5-7 days | - | ~20% (peak) | [4][11] |

%ID/g = percentage of injected dose per gram of tissue

Table 3: Therapeutic Efficacy of 225Ac-PSMA-Trillium in Preclinical Models

| Model | Treatment Dose | Outcome | Reference |

| LNCaP | 150 kBq/kg and 300 kBq/kg (single dose) | Dose-dependent tumor growth inhibition; increased time to reach 400 mm³ by 35 days (300 kBq/kg group) | [1] |

| KuCaP-1 PDX | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of albumin-binding radioligands.

In Vitro Albumin Binding Assay (Fluorescence Displacement Method)

This assay determines the binding affinity of a compound to albumin by measuring the displacement of a fluorescent probe.

Protocol:

-

Reagent Preparation: Prepare a working solution of Human Serum Albumin (HSA) in a suitable buffer (e.g., PBS). Prepare a working solution of a fluorescent probe known to bind to albumin (e.g., HSA Blue™ S2).[12][13]

-

Plate Setup: In a 96-well plate, add the HSA working solution to each well. Then, add the fluorescent probe working solution to each well.

-

Compound Addition: Add the test compound, conjugated with the albumin binder, to the wells in a series of dilutions. Include control wells with no test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[13]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.[12]

-

Data Analysis: The binding of the test compound to albumin will displace the fluorescent probe, leading to a decrease in fluorescence. Plot the fluorescence intensity against the compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

In Vivo Biodistribution Studies in Tumor-Bearing Mice

These studies are essential to determine the uptake, distribution, and clearance of a radiolabeled compound in a living organism.

Protocol:

-

Animal Model: Use an appropriate animal model, such as immunodeficient mice bearing human prostate cancer xenografts (e.g., LNCaP cells).[14][15]

-

Radiolabeling: Radiolabel the PSMA-targeting compound, which includes the this compound moiety, with a suitable radionuclide (e.g., ¹⁷⁷Lu or ²²⁵Ac).

-

Administration: Inject a known amount of the radiolabeled compound into the mice, typically via the tail vein.[4]

-

Time Points: At designated time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize a cohort of mice.[14]

-

Tissue Collection: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) and the tumor.

-

Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the quantitative assessment of the compound's distribution and clearance profile.[14]

Conclusion

This compound serves as a powerful tool in the design of next-generation PSMA-targeted radioligands. Its mechanism of action, centered on enhancing albumin binding, directly addresses the pharmacokinetic challenges of small-molecule radiopharmaceuticals. The resulting prolonged plasma half-life and increased tumor uptake, as demonstrated in preclinical studies, hold the promise of improving therapeutic outcomes for patients with prostate cancer. The continued development and optimization of such pharmacokinetic modifiers are pivotal for advancing the field of targeted radionuclide therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. osti.gov [osti.gov]

- 5. BAY 3563254 / Bayer [delta.larvol.com]

- 6. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. urotoday.com [urotoday.com]

- 9. Precision strikes: PSMA-targeted radionuclide therapy in prostate cancer – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Stephen DiMagno | Department of Chemistry [stonybrook.edu]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of Iodinated Phenyl-Urea-Lysine Moieties in PSMA Ligand Development

Abstract

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer. Small-molecule inhibitors that bind to the enzymatic active site of PSMA have been successfully developed as vectors for delivering diagnostic radionuclides (e.g., ⁶⁸Ga, ¹⁸F, ¹²³I) and therapeutic radionuclides (e.g., ¹⁷⁷Lu, ¹³¹I). A key structural motif in many of these ligands is the glutamate-urea-lysine (Glu-urea-Lys) scaffold. This technical guide focuses on a specific, yet pivotal, component used in the synthesis of these ligands: a lysine (B10760008) derivative functionalized with an iodinated phenyl group and protected with a tert-butyl ester, represented by the shorthand Lys(CO-C3-p-I-Ph)-O-tBu. We will explore its role as a critical synthetic intermediate, its impact on ligand binding and pharmacokinetics, and its utility in creating potent theranostic agents for prostate cancer.

Introduction: The PSMA Target and Ligand Strategy

Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein, is overexpressed in the majority of prostate cancers, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1][2] Its enzymatic active site, which faces the extracellular space, is an ideal target for small-molecule inhibitors. The most successful class of these inhibitors is based on the glutamate-urea-lysine (KuE) pharmacophore, which effectively mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG).[1][2][3]

These ligands are bifunctional: one end contains the KuE motif that docks into the PSMA active site, while the other end is attached to a linker that can be conjugated with a chelator for radiometals or a prosthetic group for radiohalogens.[4][5][6] The structure of the linker significantly influences the ligand's binding affinity, internalization rate, biodistribution, and clearance profile.[5][7]

Deconstructing the Core Moiety: this compound

The nomenclature "this compound" is not standard but describes a key synthetic precursor for a class of highly potent, iodinated PSMA ligands. Let's break down its components:

-

Lys: Refers to a Lysine residue, which forms part of the core urea-based binding motif.[3]

-

CO-C3-p-I-Ph: This describes the linker and functional group attached to the epsilon-amine of the lysine. It consists of a carbonyl (CO) group, part of a urea (B33335) or amide linkage, connected to a para-iodophenyl (p-I-Ph) group. The "C3" likely refers to a portion of the lysine side chain.

-

O-tBu: Represents a tert-butyl ester , a common protecting group for the carboxylic acid of the lysine during chemical synthesis.[8][]

This structure is a foundational component for well-known iodinated PSMA inhibitors such as MIP-1095 .[8][10][11] In its final, active form, MIP-1095 is (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid. The precursor described contains the key elements: the lysine core, the para-iodophenyl urea group for PSMA binding and radioiodination, and tert-butyl esters for protection during synthesis.[8][12]

Role in PSMA Ligand Development

The iodinated phenyl-urea-lysine moiety serves three primary functions in the development of PSMA-targeted agents:

-

High-Affinity Binding: The urea-based structure is fundamental for high-affinity binding to the S1 binding pocket of PSMA. The iodophenyl group can further enhance this affinity by interacting with a hydrophobic accessory pocket on the enzyme surface.[7][13]

-

Versatile Radiohalogenation Site: The phenyl ring provides a stable site for the introduction of iodine radioisotopes (¹²³I, ¹²⁴I, ¹³¹I).[14] This is typically achieved via an iododestannylation reaction on a tributyltin or trimethyltin (B158744) precursor, allowing for efficient and high-yield radiolabeling at a late stage of the synthesis.[8][15][16] This versatility enables the creation of agents for:

-

Modulation of Pharmacokinetics: The linker's properties, including the presence of the iodophenyl group, influence the ligand's lipophilicity, which in turn affects its biodistribution, clearance pathway, and non-target tissue uptake.[5][13]

Quantitative Data Summary

The binding affinity and biological activity of PSMA ligands are critical metrics for their development. The data below is compiled for MIP-1095 and related compounds, which are directly synthesized from precursors like the one described.

| Compound/Ligand | Metric | Value | Cell Line | Notes | Reference |

| MIP-1095 | IC₅₀ | 1-13 nM | LNCaP | High binding affinity is crucial for effective targeting. | [13] |

| [¹³¹I]I-MIP-1095 | Competitive Binding | - | LNCaP | Used as a competitive radioligand in assays for new compounds. | [17] |

| [¹²⁵I]23b (analogue) | IC₅₀ | ~1-13 nM | LNCaP | A newer analogue showing comparable high affinity. | [13] |

| EuKfSA (analogue) | IC₅₀ | 2.3 nM | LNCaP | Demonstrates the high affinity achievable with urea-based cores. | [18] |

| Re-IDA-EuKfG (analogue) | IC₅₀ | 3.0 nM | LNCaP | Compared favorably to Ga-PSMA-11 (10.6 nM) in the same study. | [18] |

Biodistribution Data for [¹²⁴I]I-MIP-1095 (Dosimetry Estimates for ¹³¹I)

| Organ | Absorbed Dose (mSv/MBq) | Notes | Reference |

| Salivary Glands | 3.8 | High uptake is a known characteristic of many PSMA ligands. | [10] |

| Liver | 1.7 | Represents a key clearance organ. | [10] |

| Kidneys | 1.4 | Primary route of excretion for small-molecule ligands. | [10] |

| Red Marrow | 0.37 | Critical value for determining dose-limiting toxicity in therapy. | [10] |

| Tumor Lesions | Upwards of 300 Gy (estimated) | Demonstrates highly effective tumor-targeted radiation delivery. | [10] |

Key Experimental Protocols

Synthesis and Radiolabeling of [¹²³I]I-MIP-1095

This protocol is a generalized representation based on established iododestannylation methods.

Objective: To synthesize the active radiolabeled compound from its tri-t-butyl ester, trimethyltin precursor.

Methodology:

-

Precursor Preparation: The synthesis starts with the tri-tert-butyl ester of Lys-Urea-Glu, which is then reacted with a precursor containing the 4-(trimethylstannyl)phenyl group to form the complete, protected ligand.

-

Radioiodination:

-

The trimethyltin MIP-1095 tri-t-butyl ester precursor is dissolved in an appropriate solvent.

-

Na¹²³I is added, followed by an oxidizing agent (e.g., Chloramine-T or peracetic acid) to facilitate electrophilic substitution.[8][15]

-

The reaction is allowed to proceed for 5-10 minutes at room temperature. The optimal pH is typically acidic (pH 1-2).[8]

-

-

Deprotection:

-

Purification:

-

The crude product is purified using solid-phase extraction (SPE), typically with a C18 cartridge, to remove inorganic salts and unreacted tin precursor.[8]

-

A second purification step, often involving high-performance liquid chromatography (HPLC), is used to separate the desired [¹²³I]I-MIP-1095 from non-iodinated analogues.[8]

-

-

Quality Control: The final product's radiochemical purity (RCP) and specific activity (SA) are determined by HPLC.[8]

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of a new, non-radiolabeled PSMA ligand by measuring its ability to compete with a known radioligand (e.g., [¹²⁵I]I-MIP-1095).[17][19]

Methodology:

-

Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured and seeded into a 96-well plate at a density of 1-2 x 10⁵ cells per well and allowed to attach overnight.[19]

-

Ligand Preparation:

-

A fixed, low concentration of the radioligand ([¹²⁵I]I-MIP-1095) is prepared in an assay buffer.

-

Serial dilutions of the unlabeled competitor ligand are prepared over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).[19]

-

-

Assay Setup (in triplicate):

-

Total Binding: Wells containing cells, buffer, and only the radioligand.

-

Non-specific Binding (NSB): Wells containing cells, buffer, the radioligand, and a high concentration of a known unlabeled inhibitor (e.g., 2-PMPA) to saturate all specific binding sites.

-

Competitor Wells: Wells containing cells, buffer, the radioligand, and each concentration of the competitor ligand.

-

-

Incubation: The plate is incubated (e.g., 1 hour at 4°C) to allow the ligands to bind to the PSMA receptors on the cells.

-

Washing & Lysis: The cells are washed with ice-cold buffer to remove unbound ligands. A lysis buffer is then added to solubilize the cells and release the bound radioligand.

-

Counting: The radioactivity in the lysate from each well is measured using a gamma counter.

-

Data Analysis:

-

Specific binding is calculated: Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the log concentration of the competitor ligand.

-

A sigmoidal curve is fitted to the data to determine the IC₅₀ value—the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand.

-

Mechanism of Action: Binding and Internalization

Upon systemic administration, PSMA-targeted ligands circulate and bind with high specificity to PSMA expressed on the surface of prostate cancer cells. This binding event triggers a crucial cellular process for both imaging and therapy.

-

Binding: The ligand's Glu-urea-Lys motif docks into the PSMA active site.

-

Internalization: The PSMA-ligand complex is internalized into the cell via clathrin-mediated endocytosis.[20][21] This process is vital as it traps the radionuclide inside the cancer cell.

-

Intracellular Trafficking: Once inside, the endocytic vesicle containing the complex moves through the endosomal pathway. Some PSMA is recycled back to the cell surface, allowing for repeated ligand binding, while the ligand-radionuclide complex is often trafficked to lysosomes for degradation.[20]

-

Theranostic Effect: This internalization and retention mechanism leads to a high intracellular accumulation of the radionuclide. For imaging, this creates a strong signal at the tumor site. For therapy, the concentrated emission of particles (e.g., beta particles from ¹³¹I or ¹⁷⁷Lu) delivers a highly localized and lethal dose of radiation to the cancer cell, minimizing damage to surrounding healthy tissue.[10][20]

Conclusion

The development of PSMA-targeted radiopharmaceuticals has revolutionized the management of prostate cancer. The specific chemical moiety represented by this compound, as a key precursor to ligands like MIP-1095, is a cornerstone of this success. Its structure provides a stable, high-affinity binding core and a versatile attachment point for radiohalogens, enabling the creation of powerful theranostic agents. By facilitating both sensitive imaging (SPECT/PET) and potent, targeted radiotherapy, ligands built from this core structure offer a personalized approach to diagnosing, staging, and treating metastatic prostate cancer, ultimately leading to improved patient outcomes.[10][11][22]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodinated PSMA Ligands as XFI Tracers for Targeted Cell Imaging and Characterization of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Linkers in the Structure of PSMA Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Radiation dosimetry and first therapy results with a (124)I/ (131)I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Radiohalogenated Prostate-Specific Membrane Antigen (PSMA)-Based Ureas as Imaging Agents for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of novel radioiodinated PSMA targeting ligands for potential radiotherapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uu.diva-portal.org [uu.diva-portal.org]

- 16. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 17. researchgate.net [researchgate.net]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]

An In-Depth Technical Guide to Lys(CO-C3-p-I-Ph)-O-tBu: A Pharmacokinetic Modifier for Enhanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Lys(CO-C3-p-I-Ph)-O-tBu, a critical pharmacokinetic modifier in the development of targeted therapeutics, particularly in the realm of prostate cancer treatment. This document details the compound's role in enhancing the plasma residence time of Prostate-Specific Membrane Antigen (PSMA)-targeted ligands through its albumin-binding properties. Included are summaries of its physicochemical properties, a detailed, albeit generalized, synthesis and purification protocol, and an exploration of the underlying PSMA signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into the strategic use of pharmacokinetic modifiers to improve the efficacy of targeted therapies.

Chemical Structure and Properties

This compound, systematically named tert-butyl (2S)-2-amino-6-(4-(4-iodophenyl)butanamido)hexanoate, is a derivative of the amino acid lysine (B10760008). Its structure is characterized by the attachment of a 4-(4-iodophenyl)butyryl group to the epsilon-amino group of lysine, with the carboxyl group of lysine protected as a tert-butyl ester. This specific combination of moieties imparts the molecule with its key property as a pharmacokinetic modifier. The 4-(p-iodophenyl)butyryl group serves as an albumin-binding moiety, non-covalently binding to serum albumin in the bloodstream. This interaction effectively increases the hydrodynamic radius of the drug conjugate, preventing its rapid renal clearance and thereby extending its circulation half-life.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2703051-80-1 |

| Molecular Formula | C₂₀H₃₁IN₂O₃ |

| Molecular Weight | 474.38 g/mol |

| Appearance | White to off-white solid (presumed) |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (B129727) (presumed) |

Note: Some properties are presumed based on the chemical structure and data for similar compounds, as specific experimental data is not publicly available.

Mechanism of Action: Pharmacokinetic Modification

The primary function of this compound is to enhance the pharmacokinetic profile of therapeutic or diagnostic agents, particularly small molecule ligands targeting PSMA. When conjugated to a PSMA-targeting molecule, the 4-(p-iodophenyl)butyryl group of this compound reversibly binds to the hydrophobic pockets of serum albumin. This binding has two major consequences:

-

Extended Plasma Half-Life: The large size of the albumin-drug conjugate significantly reduces the rate of renal filtration, leading to a prolonged circulation time of the therapeutic agent in the bloodstream.

-

Enhanced Tumor Accumulation: The extended circulation time allows for greater opportunity for the targeted ligand to accumulate at the tumor site, potentially leading to improved therapeutic efficacy or imaging contrast.

Studies have shown that the introduction of albumin-binding moieties like 4-(p-iodophenyl)butyric acid can significantly improve the tumor-to-kidney ratio of PSMA-targeting radioligands[1][2]. The affinity for albumin can be fine-tuned by modifying the linker between the albumin-binding moiety and the parent molecule, allowing for optimization of the pharmacokinetic properties[3].

Role in PSMA-Targeted Therapy and Signaling

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer cells, making it an attractive target for both diagnostic imaging and radionuclide therapy. This compound is utilized as a component of PSMA-targeted radioligands to improve their in vivo performance.

The binding of PSMA ligands can trigger downstream signaling events within the cancer cell. Research has indicated that PSMA expression can lead to the activation of the PI3K-AKT signaling pathway, a crucial pathway for cell survival and proliferation.[4][5][6] PSMA interacts with the scaffolding protein RACK1, which disrupts the canonical signaling from the β1 integrin and IGF-1R complex to the MAPK pathway, redirecting it towards the activation of the PI3K-AKT pathway.[5][7] By promoting this pro-survival signaling, PSMA contributes to prostate cancer progression. The use of pharmacokinetic modifiers like this compound in PSMA-targeted therapies can enhance the delivery of therapeutic payloads to these cells, potentially leading to more effective disruption of these oncogenic signaling pathways.

Below is a diagram illustrating the PSMA-mediated signaling pathway.

Caption: PSMA-mediated redirection of signaling from the MAPK to the PI3K-AKT pathway.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general procedure can be inferred from standard peptide coupling techniques and the synthesis of similar molecules. The synthesis would likely involve the coupling of 4-(4-iodophenyl)butanoic acid to the epsilon-amino group of a protected lysine derivative, such as H-Lys(Boc)-OtBu.

General Synthesis of this compound

Materials:

-

H-Lys-OtBu (L-Lysine tert-butyl ester)

-

4-(4-iodophenyl)butanoic acid

-

Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or NMM)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-(4-iodophenyl)butanoic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated carboxylic acid solution, add a solution of H-Lys-OtBu (1.0 eq) in anhydrous DMF. Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a generalized workflow for the synthesis and purification.

Caption: Generalized workflow for the synthesis and purification of this compound.

Data Presentation

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the iodophenyl group, the aliphatic protons of the butyryl and lysine chains, the α-proton of lysine, and the tert-butyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the entire molecule. |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: ~475.14 |

| Purity (HPLC) | >95% (typical for research-grade material) |

Conclusion

This compound is a valuable tool in the design of targeted therapeutics and diagnostics. Its ability to reversibly bind to serum albumin offers a straightforward and effective strategy to improve the pharmacokinetic properties of small molecule conjugates. This technical guide has provided an overview of its chemical properties, mechanism of action, and its role in the context of PSMA-targeted therapies. The provided generalized experimental protocols and expected analytical data serve as a foundation for researchers working with this and similar pharmacokinetic modifiers. Further research into the optimization of linker chemistry and a deeper understanding of the structure-activity relationships of albumin-binding moieties will continue to advance the development of more effective and safer targeted medicines.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

The Advent of PSMA Albumin Binders: A Paradigm Shift in Prostate Cancer Theranostics

A Technical Guide on the Discovery and Significance of Novel Prostate-Specific Membrane Antigen (PSMA) Albumin Binders for Researchers, Scientists, and Drug Development Professionals.

The landscape of prostate cancer treatment is being reshaped by the development of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands. A significant leap forward in this field is the incorporation of albumin-binding moieties, a strategy designed to enhance the pharmacokinetic properties of these therapeutic agents. This guide delves into the core principles, discovery, and preclinical evaluation of novel PSMA albumin binders, offering a comprehensive overview for professionals in drug development and oncology research. By extending the circulation half-life of PSMA-targeting radiopharmaceuticals, these innovative binders increase tumor accumulation and retention, thereby improving therapeutic efficacy and diagnostic sensitivity.

The Rationale for Albumin Binding in PSMA-Targeted Therapy

Standard small-molecule PSMA-targeting radioligands exhibit rapid clearance from the body, which can limit the radiation dose delivered to tumor sites. To address this, researchers have strategically incorporated albumin-binding entities into the ligand structure. Human serum albumin (HSA) is the most abundant protein in blood plasma, with a long circulatory half-life of approximately 19 days. By reversibly binding to albumin, PSMA radioligands can leverage this extended circulation time, leading to several therapeutic advantages:

-

Enhanced Tumor Uptake: Prolonged blood residence time increases the probability of the radioligand binding to PSMA-expressing tumor cells.

-

Improved Tumor Retention: The sustained presence of the radioligand in circulation allows for continuous accumulation in the tumor.

-

Favorable Biodistribution: Optimized albumin binding can lead to improved tumor-to-background ratios, particularly tumor-to-kidney ratios, which is crucial for minimizing off-target toxicity.[1][2][3]

-

Potential for Reduced Dosing Frequency: The extended half-life may allow for less frequent administration of the radiopharmaceutical.

The overarching goal is to modulate the pharmacokinetic profile to maximize the therapeutic window, delivering a potent radiation dose to cancerous tissues while sparing healthy organs.[4]

Key Classes of PSMA Albumin Binders

A variety of albumin-binding moieties have been explored, each with distinct affinities and pharmacokinetic profiles. The choice of binder is critical in balancing blood retention with efficient clearance from non-target tissues.

-

p-Iodophenyl Group: This moiety is a well-established, high-affinity albumin binder that has been successfully used to prolong the circulation time of PSMA radioligands.[1][5] However, its strong binding can sometimes lead to undesirably high retention in the blood and kidneys.[1][5][6]

-

p-Tolyl Group: As a weaker albumin binder compared to the p-iodophenyl group, the p-tolyl moiety offers a more balanced pharmacokinetic profile, resulting in improved tumor-to-background ratios.[1][5]

-

Ibuprofen (B1674241) Derivatives: Leveraging the known albumin-binding properties of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen has been incorporated as a weak albumin binder, demonstrating favorable tumor uptake and clearance from non-target organs.[7]

-

Evans Blue Derivatives: Evans blue is a dye with a high affinity for albumin. Truncated derivatives of Evans blue have been conjugated to PSMA ligands to enhance their blood circulation.[7][8]

-

Maleimidopropionic Acid (MPA): This moiety offers an alternative platform for albumin binding and has been shown to improve radioactivity concentration in PSMA-expressing tumors.[9]

The selection of the albumin binder, in conjunction with the linker connecting it to the PSMA-targeting scaffold, allows for fine-tuning of the overall pharmacokinetic properties of the radiopharmaceutical.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various PSMA albumin binders, providing a comparative overview of their performance.

Table 1: In Vitro Binding Affinities and Cellular Uptake

| Compound/Radioligand | PSMA Binding Affinity (IC50/Kd, nM) | Cell Line | Albumin Binding (% bound to plasma proteins) | Reference |

| Ibuprofen-based | ||||

| ¹⁷⁷Lu-Ibu-DAB-PSMA | Not specified (KD values comparable to ¹⁷⁷Lu-PSMA-ALB-56) | PC-3 PIP | High (significantly increased compared to ¹⁷⁷Lu-PSMA-617) | [7] |

| p-Iodophenyl/p-Tolyl-based | ||||

| ¹⁷⁷Lu-PSMA-ALB-53 (p-iodophenyl) | Not specified | PC-3 PIP | 15-fold higher than ¹⁷⁷Lu-PSMA-ALB-56 | [2][5] |

| ¹⁷⁷Lu-PSMA-ALB-56 (p-tolyl) | Not specified | PC-3 PIP | High | [1][2][5] |

| ¹⁷⁷Lu-PSMA-ALB-02 (p-iodophenyl) | Not specified | PC-3 PIP | >94% (human), >64% (mouse) | [11] |

| RPS Series | ||||

| ¹⁷⁷Lu-RPS-072 | IC50: 6.7 ± 3.7 | LNCaP | High | [4][12] |

| ¹⁷⁷Lu-RPS-077 | IC50: 1.7 ± 0.3 | LNCaP | Higher than RPS-072 | [4] |

| HTK Series | ||||

| ¹⁷⁷Lu-HTK03121 | Kd: 2.40 ± 0.10 | LNCaP | High | [13] |

| ¹⁷⁷Lu-HTK03123 | Kd: 1.76 ± 0.69 | LNCaP | High | [13] |

| Maleimidopropionic Acid-based | ||||

| ⁶⁴Cu-PSMA-CM | Kd: 4.58 | 22Rv1 | 67.8 ± 1.5% | [9] |

Table 2: In Vivo Biodistribution Data (%ID/g at specified time points)

| Radioligand | Tumor | Blood | Kidneys | Liver | Time p.i. | Reference |

| ¹⁷⁷Lu-Ibu-DAB-PSMA | High | Low | Low | Low | 24h | [7] |

| ¹⁷⁷Lu-PSMA-ALB-53 | High | High | Moderate | Low | 24h | [2][3] |

| ¹⁷⁷Lu-PSMA-ALB-56 | High | Moderate | Low | Low | 24h | [2][3] |

| ¹⁷⁷Lu-PSMA-ALB-02 | 76.4 ± 2.5 | Low | 10.7 ± 0.92 | Low | 24h | [11] |

| ¹⁷⁷Lu-RPS-072 | 34.9 ± 2.4 | Moderate | Moderate | Low | 24h | [12] |

| ¹⁷⁷Lu-HTK03121 | 104 ± 20.3 | 15.3 ± 2.07 | Moderate | Low | 4h | [13] |

| ⁶⁴Cu-PSMA-ALB-89 | 97.1 ± 7.01 | Low | High (clearing) | 4.88 ± 0.21 | 24h | [14] |

| ⁶⁴Cu-PSMA-CM | High | Low | Low | Low | 24h | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols cited in the development of PSMA albumin binders.

Synthesis of PSMA Albumin Binder Conjugates

The synthesis of these complex molecules is typically achieved through a multi-step process, often utilizing solid-phase peptide synthesis (SPPS) for the assembly of the core structure.

-

General Workflow:

-

Resin Loading: The synthesis begins with the attachment of the first amino acid or building block to a solid support resin.

-

Iterative Coupling and Deprotection: The peptide chain is elongated through sequential coupling of protected amino acids and linker moieties.

-

Conjugation of Functional Groups: The PSMA-binding motif (typically a glutamate-urea-lysine scaffold), the chelator for radiolabeling (e.g., DOTA), and the albumin-binding moiety are conjugated to the core structure.

-

Cleavage and Purification: The final compound is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.[1][4][7]

-

Radiolabeling

The synthesized ligands are radiolabeled with therapeutic or diagnostic radionuclides.

-

Procedure for ¹⁷⁷Lu-labeling:

-

The PSMA ligand is dissolved in a suitable buffer (e.g., acetate (B1210297) or gentisic acid).

-

¹⁷⁷LuCl₃ solution is added to the ligand solution.

-

The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 10-30 minutes).

-

The radiochemical purity of the final product is determined using radio-HPLC or thin-layer chromatography (TLC).[1][4][7]

-

In Vitro Characterization

-

PSMA Binding Affinity Assay (IC50/Kd Determination):

-

PSMA-expressing cells (e.g., LNCaP, PC-3 PIP) are seeded in multi-well plates.

-

Cells are incubated with a constant concentration of a radiolabeled PSMA ligand (e.g., ¹²⁵I-MIP-1072) and increasing concentrations of the non-radiolabeled test compound.

-

After incubation, the cells are washed, and the bound radioactivity is measured.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Kd (dissociation constant) can be derived from this data.[4][7][13]

-

-

Cellular Uptake and Internalization Assay:

-

PSMA-expressing cells are incubated with the radiolabeled PSMA albumin binder at 37°C for various time points.

-

To determine total cell-associated radioactivity (uptake), cells are washed and lysed, and the radioactivity is measured.

-

To determine internalized radioactivity, the cell surface-bound radioligand is removed by an acid wash (e.g., glycine (B1666218) buffer, pH 2.8) before cell lysis and measurement of radioactivity.

-

Specificity is confirmed by performing the assay in the presence of a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA).[7][11]

-

-

Plasma Protein Binding Assay:

-

The radiolabeled compound is incubated with human or mouse plasma.

-

The protein-bound fraction is separated from the free fraction using methods like size-exclusion chromatography or precipitation of proteins with a solvent like ethanol.

-

The radioactivity in both fractions is measured to determine the percentage of protein binding.[7][9][11]

-

In Vivo Preclinical Evaluation

-

Biodistribution Studies in Tumor-Bearing Mice:

-

Animal models are established by subcutaneously inoculating PSMA-positive (e.g., PC-3 PIP, LNCaP) and PSMA-negative (e.g., PC-3 flu) tumor cells into immunodeficient mice.

-

Once tumors reach a suitable size, the radiolabeled PSMA albumin binder is administered intravenously.

-

At various time points post-injection, mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, etc.) are collected and weighed.

-

The radioactivity in each organ is measured using a gamma counter.

-

The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4][7][11][13]

-

-

SPECT/CT or PET/CT Imaging:

-

Tumor-bearing mice are injected with the radiolabeled compound.

-

At selected time points, the mice are anesthetized and imaged using a small-animal SPECT or PET scanner, often with an integrated CT for anatomical reference.

-

The resulting images provide a visual representation of the radiotracer's distribution and tumor targeting.[7][13][14]

-

-

Therapeutic Efficacy Studies:

-

Tumor-bearing mice are randomized into treatment and control groups.

-

The treatment group receives a therapeutic dose of the ¹⁷⁷Lu-labeled PSMA albumin binder.

-

Tumor growth is monitored over time by caliper measurements.

-

Animal survival is also monitored as an endpoint.

-

The therapeutic efficacy of the albumin-binding ligand is often compared to a non-albumin-binding control like ¹⁷⁷Lu-PSMA-617.[1][2][3]

-

Visualizing the Concepts: Diagrams and Workflows

General Structure of a PSMA Albumin Binder

Caption: Generalized structure of a PSMA albumin binder radioligand.

Mechanism of Action and Pharmacokinetic Advantage

Caption: Pharmacokinetic advantage of PSMA albumin binders.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for novel PSMA albumin binders.

Significance and Future Directions

The incorporation of albumin binders into PSMA-targeting radioligands represents a significant advancement in the field of prostate cancer theranostics. Preclinical studies have consistently demonstrated that this approach can lead to substantially higher tumor uptake and improved therapeutic efficacy compared to non-albumin-binding counterparts.[1][2][15] The ability to fine-tune the pharmacokinetic profile by modifying the albumin-binding moiety and linker composition offers a powerful tool for optimizing radiopharmaceuticals.

Future research will likely focus on:

-

Clinical Translation: Moving the most promising preclinical candidates into clinical trials to validate their safety and efficacy in patients.

-

Novel Albumin Binders: The discovery and development of new albumin-binding moieties with even more favorable pharmacokinetic profiles.

-

Combination Therapies: Exploring the synergistic effects of PSMA albumin binder radioligand therapy with other treatment modalities, such as immunotherapy or chemotherapy.

-

Alpha-Emitter Conjugates: Adapting the albumin-binding strategy for use with alpha-emitting radionuclides to deliver highly potent and localized radiation to tumor cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties To Improve Prostate Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a new class of PSMA radioligands comprising ibuprofen as an albumin-binding entity [thno.org]

- 8. Frontiers | Prostate specific membrane antigen binding radiopharmaceuticals: Current data and new concepts [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. thno.org [thno.org]

The Strategic Role of the C3 Linker in Lys(CO-C3-p-I-Ph)-O-tBu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical function of the C3 linker within the pharmacokinetic modifier, Lys(CO-C3-p-I-Ph)-O-tBu. This component is instrumental in the design of advanced therapeutic and diagnostic agents, particularly in the realm of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands. By examining its impact on molecular properties and biological interactions, this document provides a comprehensive overview for professionals engaged in drug discovery and development.

Core Function of the C3 Linker: A Pharmacokinetic Enhancer

The this compound moiety serves as a pharmacokinetic modifier, designed to enhance the in-vivo performance of molecules to which it is attached, such as PSMA ligands. The "C3" designation refers to the three-carbon alkyl chain, which, in conjunction with the para-iodophenyl group, plays a pivotal role in modulating the parent molecule's interaction with serum albumin.

This interaction is a key strategy for extending the plasma residence time of therapeutic agents. By reversibly binding to albumin, the most abundant protein in blood plasma, the modified ligand is protected from rapid renal clearance, thereby increasing its circulation half-life. This prolonged presence in the bloodstream enhances the probability of the ligand reaching its intended target, such as PSMA-expressing tumor cells. Furthermore, this modification can lead to reduced accumulation in non-target tissues like the salivary glands.

The function of the C3 linker is analogous to the linkers found in Proteolysis Targeting Chimeras (PROTACs), where the linker's length and composition are critical determinants of the molecule's efficacy. In PROTACs, the linker bridges a target protein binder and an E3 ligase recruiter, and its characteristics govern the formation of a productive ternary complex for protein degradation. An unsuitable linker, whether too short or too long, can impede this process through steric hindrance or the formation of non-productive complexes. While not a PROTAC itself, the design principles of linker optimization are highly relevant to the function of this compound.

Quantitative Data on PSMA Ligands with Modified Linkers

The following tables summarize quantitative data from studies on PSMA ligands where the linker has been modified to include albumin-binding moieties, illustrating the impact on binding affinity and biodistribution. The data presented is for analogous compounds to provide a framework for understanding the expected effects of the this compound modification.

Table 1: In Vitro Binding Affinities of PSMA Ligands with Varying Linkers

| Compound | Target | IC50 (nM) | Kd (nM) | Albumin Binding (%) | Reference |

| [¹¹¹In]In-PNT-DA1 | LNCaP cells | - | 8.4 | High | [1] |

| [¹¹¹In]In-PNT-DA2 | LNCaP cells | - | 12.7 | Moderate | [1] |

| [¹¹¹In]In-PNT-DA3 | LNCaP cells | - | 20.9 | High | [1] |

| [¹¹¹In]In-PNT-DA4 | LNCaP cells | - | 42.2 | Low | [1] |

| [¹¹¹In]In-PNT-DA5 | LNCaP cells | - | 15.6 | Very High | [1] |

| PSMA-617 | LNCaP cells | ~5 | - | - | [2] |

| P17 | LNCaP cells | ~15 | - | - | [2] |

| P18 | LNCaP cells | ~10 | - | - | [2] |

| ⁶⁴Cu-PSMA-BCH | 22Rv1 cells | - | 0.59 | 55.9 ± 4.0 | [3] |

| ⁶⁴Cu-PSMA-CM | 22Rv1 cells | - | 4.58 | 67.8 ± 1.5 | [3] |

Table 2: Biodistribution of Radiolabeled PSMA Ligands in Tumor-Bearing Mice (% Injected Dose/gram)

| Compound | Time p.i. (h) | Tumor | Blood | Kidneys | Liver | Spleen | Reference |

| [¹⁷⁷Lu]Lu-PSMA-617 | 1 | 24.5 ± 13.0 | - | 111 ± 33 | - | - | [2] |

| 24 | 22.3 ± 3.5 | - | 1.1 ± 0.1 | - | - | [2] | |

| [¹⁷⁷Lu]Lu-P17 | 1 | 14.1 ± 0.6 | - | 111 ± 33 | - | - | [2] |

| 24 | 10.5 ± 0.3 | - | 1.1 ± 0.1 | - | - | [2] | |

| [¹⁷⁷Lu]Lu-P18 | 1 | 19.8 ± 2.3 | - | 147 ± 5 | - | 14.6 ± 3.5 | [2] |

| 24 | 17.7 ± 3.2 | - | 25.4 ± 10.3 | - | 0.89 ± 0.39 | [2] | |

| ⁶⁸Ga-NOTA-GC-PSMA | 1 | 3.1 ± 0.6 | - | 16.69 ± 3.96 (at 10 min) | - | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PSMA ligands with modified linkers are provided below.

Cell Saturation Binding Assay

Objective: To determine the binding affinity (Kd) of a radiolabeled ligand to its target receptor on cells.

Methodology:

-

PSMA-positive cells (e.g., LNCaP) are seeded in multi-well plates and cultured to a confluent monolayer.

-

The culture medium is removed, and the cells are washed with a binding buffer (e.g., PBS with 1% BSA).

-

Increasing concentrations of the radiolabeled ligand are added to the wells, either alone (for total binding) or in the presence of a high concentration of a non-radiolabeled competitor (for non-specific binding).

-

The plates are incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.

-

After incubation, the unbound ligand is removed by washing the cells with cold binding buffer.

-

The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

Human Serum Albumin (HSA) Binding Assay

Objective: To quantify the binding of a compound to human serum albumin.

Methodology:

-

A solution of the radiolabeled compound at a fixed concentration is prepared in a suitable buffer (e.g., PBS).

-

A series of dilutions of human serum albumin (HSA) are prepared in the same buffer.

-

The radiolabeled compound is mixed with each concentration of HSA and incubated at physiological temperature (37°C) for a set time.

-

After incubation, the free and albumin-bound fractions of the compound are separated using an ultrafiltration device.

-

The radioactivity in the filtrate (free fraction) and the retentate (bound fraction) is measured.

-

The percentage of the compound bound to HSA is calculated for each HSA concentration.

-

The data can be used to determine the binding affinity (e.g., by calculating the half-maximum binding concentration, B50).[1][3]

In Vivo Biodistribution Studies

Objective: To determine the distribution, accumulation, and clearance of a radiolabeled compound in a living organism.

Methodology:

-

Tumor-bearing animal models (e.g., nude mice with LNCaP xenografts) are used.

-

A known amount of the radiolabeled compound is administered to the animals, typically via intravenous injection.

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), groups of animals are euthanized.

-

Tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle) are collected, weighed, and the radioactivity in each tissue is measured using a gamma counter.

-

The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

This allows for the assessment of tumor uptake, clearance from blood and other organs, and the calculation of tumor-to-background ratios.[2]

Visualizing the Molecular Logic and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Caption: Mechanism of action for a PSMA ligand with a pharmacokinetic modifier.

Caption: Workflow for the preclinical evaluation of modified PSMA ligands.

Caption: The logical cascade from C3 linker properties to improved in vivo efficacy.

References

- 1. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer [mdpi.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Lys(CO-C3-p-I-Ph)-O-tBu

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lys(CO-C3-p-I-Ph)-O-tBu, chemically named tert-butyl (2S)-2-amino-6-((4-(4-iodophenyl)butanoyl)amino)hexanoate, is a specialized amino acid derivative. This compound serves as a valuable building block in medicinal chemistry and drug development. The structure incorporates a lysine (B10760008) core, a tert-butyl ester protecting group for the C-terminus, and a 4-(4-iodophenyl)butyryl moiety attached to the ε-amino group of the lysine side chain.

The key features of this molecule are the terminal free amine, which allows for further peptide chain elongation, and the iodophenyl group. The 4-(p-iodophenyl)butyric acid portion is recognized as an albumin-binding moiety, which can be used to extend the in-vivo half-life of peptides and other therapeutic agents.[1] The iodine atom can also serve as a site for radiolabeling (e.g., with radioisotopes of iodine) for imaging and therapeutic applications or as a handle for transition metal-catalyzed cross-coupling reactions. This application note provides a detailed, two-step protocol for the synthesis of this compound starting from commercially available precursors.

Overall Synthesis Workflow

The synthesis follows a logical two-step process:

-

Amide Coupling: The ε-amino group of Nα-Boc-protected L-lysine tert-butyl ester is coupled with 4-(4-iodophenyl)butanoic acid using a standard peptide coupling reagent.

-

Boc Deprotection: The Nα-Boc protecting group is removed under acidic conditions to yield the final product with a free α-amino group.

Caption: Overall two-step synthesis protocol for this compound.

Experimental Protocols

Step 1: Synthesis of Boc-Lys(CO-C3-p-I-Ph)-O-tBu (Protected Intermediate)

This step involves the coupling of the commercially available starting materials Nα-Boc-L-lysine tert-butyl ester and 4-(4-iodophenyl)butanoic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |

| Nα-Boc-L-lysine tert-butyl ester | 302.42 | 1.0 | 302 | 1.0 |

| 4-(4-iodophenyl)butanoic acid | 290.10 | 1.0 | 290 | 1.0 |

| HOBt (Hydroxybenzotriazole) | 135.13 | 1.2 | 162 | 1.2 |

| EDC·HCl (Carbodiimide) | 191.70 | 1.2 | 230 | 1.2 |

| DIPEA (Diisopropylethylamine) | 129.24 | 3.0 | 388 (508 µL) | 3.0 |

| DMF (N,N-Dimethylformamide), anhydrous | - | - | 10 mL | - |

Protocol

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-iodophenyl)butanoic acid (290 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol) in anhydrous DMF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (230 mg, 1.2 mmol) to the solution and stir for 15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve Nα-Boc-L-lysine tert-butyl ester (302 mg, 1.0 mmol) in anhydrous DMF (5 mL).

-

Add the solution of the lysine derivative to the activated acid mixture, followed by the dropwise addition of DIPEA (508 µL, 3.0 mmol).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate (B1210297) (50 mL). b. Wash the organic layer sequentially with 5% citric acid solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: a. Purify the crude residue by flash column chromatography on silica (B1680970) gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) to isolate the pure protected intermediate, Boc-Lys(CO-C3-p-I-Ph)-O-tBu.

Step 2: Synthesis of this compound (Final Product)

This step involves the removal of the Nα-Boc protecting group to liberate the α-amino group.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount |

| Boc-Lys(CO-C3-p-I-Ph)-O-tBu | 574.52 | ~1.0 mmol (575 mg) |

| DCM (Dichloromethane), anhydrous | - | 5 mL |

| TFA (Trifluoroacetic acid) | 114.02 | 5 mL |

Protocol

-

Dissolve the purified product from Step 1 (approx. 575 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5 mL) dropwise to the solution. A 1:1 mixture of TFA:DCM (v/v) is typically used.

-

Remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. The residue may be co-evaporated with toluene (B28343) (2 x 10 mL) to ensure complete removal of residual TFA. c. The resulting product, this compound, is typically obtained as a TFA salt, which is often a viscous oil or an amorphous solid. It can be used directly in subsequent steps or triturated with cold diethyl ether to induce precipitation, followed by filtration to yield a solid.

Data Summary

| Compound Name | Chemical Formula | M.W. ( g/mol ) | Expected Form |

| 4-(4-iodophenyl)butanoic acid | C₁₀H₁₁IO₂ | 290.10 | Light yellow solid[2] |

| Boc-Lys(CO-C3-p-I-Ph)-O-tBu | C₂₅H₃₉IN₂O₅ | 574.52 | White to off-white solid or viscous oil |

| This compound (TFA Salt) | C₂₀H₃₁IN₂O₃ · CF₃COOH | 588.42 | Off-white solid or viscous oil |

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For the starting material 4-(p-iodophenyl)butanoic acid, characteristic ¹H NMR signals include doublet peaks around 7.61 and 6.95 ppm for the aromatic protons.[2]

References

Application Notes and Protocols: Conjugation of Lys(CO-C3-p-I-Ph)-O-tBu to PSMA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the pharmacokinetic modifying linker, Lys(CO-C3-p-I-Ph)-O-tBu, to a glutamate-urea-lysine (EuK)-based PSMA inhibitor. The inclusion of the 4-(p-iodophenyl)butyric acid moiety is intended to enhance the in vivo half-life of the resulting PSMA-targeted radiopharmaceutical through reversible binding to serum albumin. This modification can lead to increased tumor accumulation and improved therapeutic efficacy.

Overview of the Conjugation Strategy

The conjugation of this compound to a PSMA inhibitor is typically achieved through standard solid-phase peptide synthesis (SPPS) followed by solution-phase coupling. The core PSMA inhibitor, often a glutamate-urea-lysine scaffold, is synthesized on a solid support. The this compound linker, which contains a 4-(p-iodophenyl)butyric acid group for albumin binding and a tert-butyl ester protecting group, is then conjugated to the PSMA inhibitor. The tert-butyl group is subsequently removed during the final cleavage and deprotection step.

The overall workflow involves the synthesis of the PSMA inhibitor backbone, conjugation of the linker, and subsequent purification and characterization of the final product.

Figure 1: Experimental workflow for the synthesis and conjugation of the PSMA inhibitor.

Experimental Protocols

Synthesis of the PSMA Inhibitor Backbone on Solid Support

This protocol describes the solid-phase synthesis of a typical glutamate-urea-lysine (EuK) PSMA inhibitor backbone.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Lys(Alloc)-OH

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Glutamate-urea precursor (e.g., Glu(OtBu)-NCO)

-

DMF

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.

-

First Amino Acid Coupling: Dissolve Fmoc-Lys(Alloc)-OH (2 eq) and DIPEA (4 eq) in DCM and add to the swollen resin. Agitate the mixture for 2 hours at room temperature.

-

Capping: Wash the resin with DCM and cap any unreacted sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.

-

Fmoc Deprotection: Wash the resin with DMF and treat with 20% piperidine in DMF for 10 minutes, repeat once.

-

Urea Formation: Wash the resin with DMF. Add a solution of the glutamate-urea precursor (e.g., Glu(OtBu)-NCO) (1.5 eq) in DMF and agitate for 2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Synthesis of this compound Linker

This protocol describes the synthesis of the key linker molecule.

Materials:

-

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate (Boc-Lys-OtBu)

-

4-(p-iodophenyl)butyric acid

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

-

DIPEA

-

DMF

-

Trifluoroacetic acid (TFA)

-

DCM

Procedure:

-

Boc Deprotection: Dissolve Boc-Lys-OtBu in a solution of 20% TFA in DCM and stir for 1 hour at room temperature. Evaporate the solvent to obtain the deprotected lysine (B10760008) derivative.

-

Amide Coupling: Dissolve 4-(p-iodophenyl)butyric acid (1 eq), HBTU (1.1 eq), and DIPEA (2 eq) in DMF. Add the deprotected lysine derivative to this solution and stir overnight at room temperature.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield this compound.

Conjugation of this compound to the PSMA Inhibitor

This protocol details the coupling of the synthesized linker to the resin-bound PSMA inhibitor.

Materials:

-

PSMA inhibitor-bound resin

-

Tetrakis(triphenylphosphine)palladium(0)

-

DCM

-

This compound

-

HBTU

-

DIPEA

-

DMF

Procedure:

-

Alloc Deprotection: Swell the PSMA inhibitor-bound resin in DCM. Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.2 eq) and phenylsilane (5 eq) in DCM. Agitate the mixture for 30 minutes at room temperature. Repeat this step.

-

Washing: Wash the resin thoroughly with DCM, DMF, and DCM again.

-

Linker Coupling: Swell the deprotected resin in DMF. In a separate flask, pre-activate this compound (1.5 eq) with HBTU (1.5 eq) and DIPEA (3 eq) in DMF for 5 minutes.

-

Conjugation Reaction: Add the pre-activated linker solution to the resin and agitate for 4 hours at room temperature.

-

Washing: Wash the resin with DMF and DCM and dry under vacuum.

Cleavage, Deprotection, and Purification

Materials:

-

Conjugate-bound resin

-

Cleavage cocktail: TFA/Triisopropylsilane/Water (95:2.5:2.5)

-

Cold diethyl ether

-

Water

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature. This step also removes the tert-butyl protecting group from the linker.

-

Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

-

Purification: Centrifuge the mixture, decant the ether, and dissolve the crude product in a mixture of acetonitrile and water. Purify the final conjugate by preparative HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Quantitative Data Summary

The following tables summarize typical quantitative data for PSMA inhibitors conjugated with albumin-binding moieties similar to this compound. This data is provided for comparative purposes.

Table 1: In Vitro Binding Affinity (IC50/Ki) of PSMA Inhibitors

| Compound | Linker Moiety | IC50 (nM) | Ki (nM) | Cell Line | Reference |

| PSMA-617 | 2-Naphthyl-L-alanine-tranexamic acid | - | 2.34 ± 2.94 | LNCaP | [1] |

| [111In]In-BQ7840 | 2-Naphthyl-L-alanine | - | Low nM range | PSMA-expressing cells | [2] |

| CTT1403 | 4-(p-iodophenyl)butyric acid | - | - | PC3-PIP | [3] |

| Lu-HTK03170 | 4-(p-methoxyphenyl)butyric acid | - | 1.6 ± 0.4 | LNCaP | [4] |

| Lu-HTK04048 | 4-(p-methoxyphenyl)butyric acid | - | 1.4 ± 1.0 | LNCaP | [4] |

Table 2: In Vivo Biodistribution Data (%ID/g) in LNCaP Tumor-Bearing Mice

| Compound | Time p.i. | Tumor | Blood | Kidneys | Liver | Spleen | Reference |

| 68Ga-HTK03041 | 1 h | 23.1 ± 6.11 | - | - | - | - | [5] |

| 177Lu-HTK01169 | 24 h | ~56 | - | ~125 | - | - | [6] |

| CTT1403 | 24 h | ~30 | ~10 | ~20 | ~2 | ~1 | [3] |

| CTT1403 | 72 h | ~40 | ~5 | ~15 | ~1 | ~0.5 | [3] |

Visualizations

References

- 1. imtm.cz [imtm.cz]

- 2. mdpi.com [mdpi.com]

- 3. thno.org [thno.org]

- 4. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

Solid-Phase Synthesis of Albumin-Binding PSMA Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has become a key target for the diagnosis and treatment of prostate cancer. Radioligand therapy targeting PSMA has shown significant promise, and recent advancements have focused on enhancing the pharmacokinetic properties of these ligands to improve tumor uptake and therapeutic efficacy. One successful strategy involves the incorporation of an albumin-binding moiety, which extends the circulation half-life of the radiopharmaceutical. This document provides detailed application notes and protocols for the solid-phase synthesis of albumin-binding PSMA ligands, intended for researchers and professionals in drug development.

The synthesis of these complex molecules is often achieved through a multi-step solid-phase approach, which allows for the sequential addition of a urea-based PSMA-binding entity, a chelator for radiolabeling (such as DOTA), a linker, and an albumin-binding group.[1][2] This methodology offers a streamlined and efficient way to produce a variety of PSMA ligands with tailored properties.

Core Concepts and Signaling Pathways

The fundamental principle behind albumin-binding PSMA ligands is to leverage the long circulatory half-life of serum albumin to increase the accumulation of the radioligand in tumor tissues. The ligand is designed with a specific pharmacophore that binds to PSMA, a transmembrane protein highly overexpressed on prostate cancer cells. Additionally, an albumin-binding entity, such as a derivative of Evans blue or 4-(p-iodophenyl)butyric acid, is incorporated into the ligand structure.[3] This moiety reversibly binds to circulating albumin, thereby reducing renal clearance and prolonging the time the ligand is available to bind to PSMA on tumor cells.

References

Application Notes and Protocols for Radiolabeling PSMA Ligands Containing Lys(CO-C3-p-I-Ph)-O-tBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the imaging and therapy of prostate cancer. Its significant overexpression on the surface of prostate cancer cells makes it an ideal biomarker for targeted radioligand therapy. This document provides detailed application notes and protocols for the radiolabeling of PSMA ligands that incorporate the specific chemical moiety Lys(CO-C3-p-I-Ph)-O-tBu. While direct experimental data for this particular ligand is not widely published, the following protocols are based on well-established methods for similar PSMA ligands and can be adapted for this novel compound.

The protocols provided herein describe the radiolabeling with two of the most clinically relevant radionuclides: Gallium-68 (⁶⁸Ga) for diagnostic imaging with Positron Emission Tomography (PET) and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.

PSMA Signaling Pathway

PSMA is not only a target for radioligands but also an active participant in cellular signaling pathways that promote cancer progression. Understanding these pathways is crucial for the development of effective cancer therapies. PSMA's enzymatic activity influences the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and proliferation.[1] PSMA expression has been shown to correlate with the activation of AKT signaling.[1] Furthermore, PSMA can modulate signaling by interacting with scaffolding proteins like RACK1, which can lead to a shift from the MAPK-ERK1/2 pathway to the pro-survival PI3K-AKT pathway.[2][3][4] This alteration in signaling promotes tumor growth and progression.[2][3][4]

Caption: PSMA-mediated activation of the PI3K-AKT signaling pathway.

Experimental Protocols

The following are generalized protocols for the radiolabeling of PSMA ligands. Optimization will be required for the specific this compound containing ligand.

Radiolabeling Workflow

The general workflow for radiolabeling PSMA ligands is a multi-step process that begins with the elution of the radionuclide, followed by the labeling reaction, purification, and quality control of the final product.

Caption: General workflow for the radiolabeling of PSMA ligands.

Gallium-68 Radiolabeling Protocol

Gallium-68 is a positron emitter used for PET imaging, and it is conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator.[5]

Materials:

-

PSMA Ligand (precursor) containing this compound

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5) or HEPES buffer (2.7 M)[5][6]

-

Sterile water for injection

-

Reaction vial

-

Heating block

-

Solid Phase Extraction (SPE) cartridge (e.g., C18)

-

Saline solution

-

Radio-TLC or Radio-HPLC system for quality control

Procedure:

-

Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using approximately 1.1 mL of 0.1 M HCl.[5]

-

In a sterile reaction vial, add 5-20 µg of the PSMA ligand precursor.

-

Add the ⁶⁸Ga eluate to the reaction vial.

-

Adjust the pH of the reaction mixture to 3.5-4.5 using sodium acetate or HEPES buffer.[5][6]

-

Heat the reaction vial at 95-100°C for 5-10 minutes.[5]

-

After incubation, allow the vial to cool to room temperature.

-

Purify the radiolabeled ligand using an SPE cartridge pre-conditioned with ethanol and water.

-

Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

-

Elute the final product from the cartridge with an ethanol/water mixture.

-

Perform quality control to determine radiochemical purity and yield.

Lutetium-177 Radiolabeling Protocol

Lutetium-177 is a beta-emitter used for targeted radionuclide therapy.[7][8]

Materials:

-

PSMA Ligand (precursor) containing this compound

-

¹⁷⁷LuCl₃ solution

-

Sodium acetate buffer (1 M, pH 5.5) or similar[9]

-

Sterile water for injection

-

Reaction vial

-

Heating block

-

Radio-TLC or Radio-HPLC system for quality control

Procedure:

-

In a sterile reaction vial, dissolve 1 nmol of the PSMA ligand precursor in a small volume of buffer (e.g., 10 µL of 0.1 M NaOAc buffer, pH 5.5).[9]

-

Add 20–50 MBq of [¹⁷⁷Lu]LuCl₃ to the reaction vial.[9]

-

Heat the reaction mixture at 95-100°C for 15-30 minutes.

-

Allow the vial to cool to room temperature.

-

Perform quality control using Radio-TLC or Radio-HPLC to determine the radiochemical purity. For many ¹⁷⁷Lu-PSMA preparations, purification is not necessary if high radiochemical purity is achieved.

Data Presentation

The following tables summarize typical quantitative data obtained from the radiolabeling and evaluation of PSMA ligands. These values should be considered as benchmarks for the evaluation of the novel this compound containing ligand.

Table 1: Radiolabeling Efficiency and Purity

| Radionuclide | Precursor Amount | Radiochemical Yield (Decay Corrected) | Radiochemical Purity |

| ⁶⁸Ga | 10-40 µg[5] | > 95% | > 98% |

| ¹⁷⁷Lu | 1.0 nmol[9] | > 95%[9] | > 95%[9] |

Table 2: In Vitro and In Vivo Performance Characteristics

| Parameter | Typical Values for PSMA Ligands |

| Binding Affinity (IC₅₀) | Low nanomolar range |

| Cellular Internalization | High in PSMA-positive cells |

| Tumor Uptake (%ID/g) | High and specific in PSMA-positive tumors |

| Kidney Uptake (%ID/g) | Variable, a key organ for toxicity assessment |

| Tumor-to-Blood Ratio | High, indicating good clearance from circulation |

| Tumor-to-Muscle Ratio | High, indicating good target-to-background contrast |

Note: %ID/g refers to the percentage of injected dose per gram of tissue.

Quality Control

Robust quality control is essential to ensure the safety and efficacy of the radiolabeled product.

-

Radiochemical Purity: Determined by Radio-TLC or Radio-HPLC to separate the radiolabeled ligand from free radionuclide and other impurities.

-